4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid
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Overview
Description
4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is an organic compound with the molecular formula C11H7NO5 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid typically involves the reaction of anthranilic acid derivatives. One common method is the cyclization of anthranilic acid with suitable reagents under controlled conditions . Another approach involves the use of 4-hydroxyquinoline-3-carboxylic acid ethyl ester as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce 1,4-dihydroquinoline derivatives.
Scientific Research Applications
4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
- 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7NO5 |
---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
4-oxo-1H-quinoline-2,6-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-9-4-8(11(16)17)12-7-2-1-5(10(14)15)3-6(7)9/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
JRDHFVSPYRKGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
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